molecular formula C7H3Br3O2 B1630640 2,4,6-Tribromobenzoic acid CAS No. 633-12-5

2,4,6-Tribromobenzoic acid

Cat. No. B1630640
CAS RN: 633-12-5
M. Wt: 358.81 g/mol
InChI Key: GHVMJSHEGZYRQL-UHFFFAOYSA-N
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Description

2,4,6-Tribromobenzoic acid is an organic compound with the CAS Number: 633-12-5 . It has a molecular weight of 358.81 . It is typically stored in a dark place, under an inert atmosphere, at room temperature .


Synthesis Analysis

The synthesis of 2,4,6-Tribromobenzoic acid can be achieved from 3-Amino-2,4,6-tribromobenzoic acid .


Molecular Structure Analysis

The linear formula of 2,4,6-Tribromobenzoic acid is C7H3Br3O2 .


Physical And Chemical Properties Analysis

2,4,6-Tribromobenzoic acid is a solid at room temperature .

Scientific Research Applications

Organic Synthesis

2,4,6-Tribromobenzoic acid can be used as a building block in organic synthesis . Its bromine atoms make it highly reactive, allowing it to participate in various reactions to form complex organic molecules.

Enzymic Colorimetric Reagent

This compound can be used as an enzymic colorimetric reagent to determine the free cholesterol fraction of high-density lipoprotein (HDL) in plasma . This could be particularly useful in medical and biological research.

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It has the following hazard statements: H315-H319 , which indicate that it can cause skin irritation and serious eye irritation . The precautionary statements are P305+P351+P338 , which suggest that if it gets in the eyes, rinse cautiously with water for several minutes .

properties

IUPAC Name

2,4,6-tribromobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Br3O2/c8-3-1-4(9)6(7(11)12)5(10)2-3/h1-2H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHVMJSHEGZYRQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Br)C(=O)O)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Br3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40289216
Record name 2,4,6-Tribromobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40289216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

358.81 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4,6-Tribromobenzoic acid

CAS RN

633-12-5
Record name 633-12-5
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59874
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Record name 2,4,6-Tribromobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40289216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4,6-Tribromobenzoic Acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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